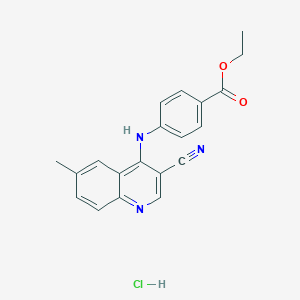
Ethyl-4-((3-Cyano-6-methylchinolin-4-yl)amino)benzoat-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar benzoate compounds has been reported in the literature . The process involves the design of the target molecule using tetracaine and pramocaine as lead compounds, followed by modification with bioisostere formation and alkyl groups . The synthesis route chosen typically has high total yields, mild conditions, and simple operation . The synthesis process generally involves three steps: alkylation, esterification, and alkylation .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
4-Chinolone und ihre Derivate werden als Erstlinien-Chemotherapeutika für ein breites Spektrum bakterieller Infektionen eingesetzt . Sie sind effektive Waffen im Kampf gegen mikrobielle Erkrankungen .
Antitumoraktivität
4-Chinolonderivate haben sich als vielversprechend in der Behandlung von Krebs erwiesen . Sie gelten aufgrund ihres breiten Spektrums an Bio-Antworten, einschließlich Antitumoraktivitäten, als privilegierte Struktur in Medikamentenentwicklungsprogrammen .
Entzündungshemmende Aktivität
Es wurde gezeigt, dass 4-Chinolonderivate entzündungshemmende Eigenschaften besitzen . Sie können helfen, Entzündungen zu regulieren, die eine häufige Reaktion auf Verletzungen oder Krankheiten sind .
Antimalaria-Aktivität
4-Chinolonderivate wurden bei der Behandlung von Malaria eingesetzt . Sie haben Antiplasmodien-Aktivitäten, wodurch sie gegen die Parasiten wirksam sind, die Malaria verursachen .
Antifungal Aktivität
Es wurde gezeigt, dass 4-Chinolonderivate antifungale Eigenschaften besitzen . Sie können helfen, Pilzinfektionen zu behandeln, die eine Vielzahl von Gesundheitsproblemen verursachen können .
HIV-Behandlung
4-Chinolonderivate wurden bei der Behandlung von HIV eingesetzt . Sie können helfen, das Virus zu regulieren und den Verlauf der Krankheit zu verlangsamen .
Schmerz- und Ischämie-Behandlung
Es wurde gezeigt, dass 4-Chinolonderivate das Potenzial haben, verschiedene akute und chronische Krankheiten, einschließlich Schmerzen und Ischämie, zu heilen und zu regulieren .
Immunmodulation
Es wurde gezeigt, dass 4-Chinolonderivate immunmodulatorische Eigenschaften besitzen . Sie können helfen, das Immunsystem zu regulieren, was entscheidend ist, um die Gesundheit zu erhalten und Krankheiten abzuwehren .
Wirkmechanismus
Mode of Action
For instance, it may participate in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation
Biochemical Pathways
The compound may be involved in the formation of oximes and hydrazones . These reactions are important in organic chemistry and biochemistry, as they can lead to the formation of various heterocyclic compounds . More research is needed to determine the specific pathways affected by this compound.
Biochemische Analyse
Biochemical Properties
The biochemical properties of Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride are not fully understood yet. Quinoline derivatives, to which this compound belongs, have been known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of covalent bonds, hydrogen bonds, and other non-covalent interactions, which can influence the function of these biomolecules .
Cellular Effects
The cellular effects of Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride are currently unknown. Quinoline derivatives have been reported to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . These effects are often mediated through the interaction of the quinoline derivatives with cellular biomolecules .
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride is not well established. Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride in laboratory settings are not well documented. Quinoline derivatives are generally stable compounds, and their effects on cellular function can be observed in both in vitro and in vivo studies over time .
Dosage Effects in Animal Models
The effects of Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride at different dosages in animal models are not well studied. Quinoline derivatives have been shown to exhibit dose-dependent effects in animal models, with threshold effects observed at lower doses and potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride are not well characterized. Quinoline derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride within cells and tissues are not well understood. Quinoline derivatives are known to interact with various transporters and binding proteins, which can influence their localization or accumulation within cells and tissues .
Subcellular Localization
The subcellular localization of Ethyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride is not well known. Quinoline derivatives can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
ethyl 4-[(3-cyano-6-methylquinolin-4-yl)amino]benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2.ClH/c1-3-25-20(24)14-5-7-16(8-6-14)23-19-15(11-21)12-22-18-9-4-13(2)10-17(18)19;/h4-10,12H,3H2,1-2H3,(H,22,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWRFYRCCMESCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


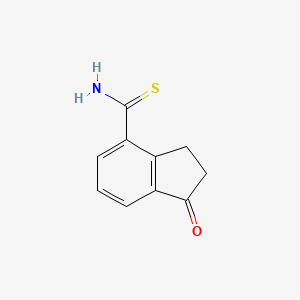
![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2363697.png)
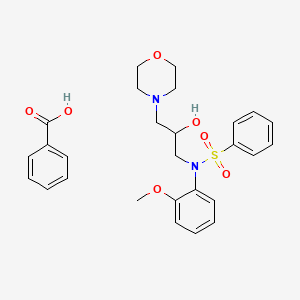
![5,6-dichloro-N-[4-[(4-fluorobenzoyl)amino]-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2363701.png)
![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2363702.png)
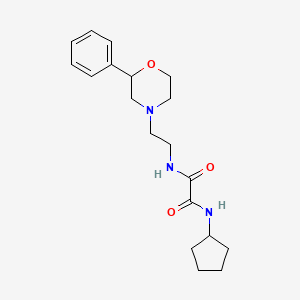
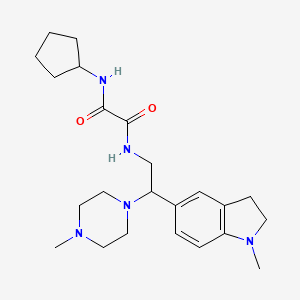
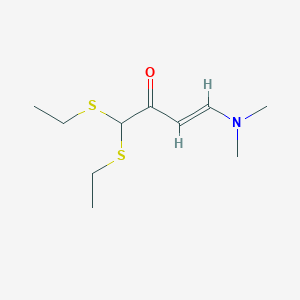
![4-tert-butyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2363708.png)
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2363709.png)

![6-(propan-2-yl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2363712.png)
![Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate](/img/structure/B2363716.png)